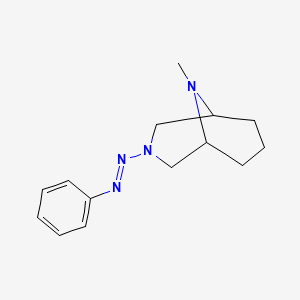

VEC6

Description

Properties

CAS No. |

3431-16-1 |

|---|---|

Molecular Formula |

C14H20N4 |

Molecular Weight |

244.34 g/mol |

IUPAC Name |

(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)-phenyldiazene |

InChI |

InChI=1S/C14H20N4/c1-17-13-8-5-9-14(17)11-18(10-13)16-15-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3 |

InChI Key |

HSCMOVCUZWPGDL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2CCCC1CN(C2)N=NC3=CC=CC=C3 |

Appearance |

Solid powder |

Other CAS No. |

3431-16-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VEC6; VEC-6; VEC 6; NSC-11435; NSC 11435; NSC11435; |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: The Role of IL-6 and TRPC6 in Endothelial Cell Function

Disclaimer: Initial searches for a specific molecule designated "VEC6" did not yield conclusive results. It is plausible that "this compound" is a typographical error or a non-standard abbreviation. Based on the provided context and search results, this guide details the mechanisms of action for two critical signaling molecules in vascular endothelial cells (VECs) that contain the number "6" in their nomenclature: Interleukin-6 (IL-6) and Transient Receptor Potential Canonical 6 (TRPC6) . Both play pivotal roles in endothelial cell physiology and pathology, particularly in inflammation and angiogenesis.

Part 1: Interleukin-6 (IL-6) Mechanism of Action in Endothelial Cells

Interleukin-6 is a pleiotropic cytokine with a significant impact on the vascular endothelium. It is a key mediator of inflammation and plays a complex, often contradictory, role in angiogenesis, endothelial barrier function, and vascular remodeling.[1][2]

IL-6 Signaling Pathways in Endothelial Cells

IL-6 can signal through two primary pathways: the classic signaling pathway and the trans-signaling pathway. The specific pathway utilized has profound implications for the resulting cellular response.[2][3]

-

Classic Signaling: This pathway is initiated by IL-6 binding to the membrane-bound IL-6 receptor (IL-6R). This complex then recruits two molecules of the signal-transducing receptor subunit gp130, leading to the activation of associated Janus kinases (JAKs). Activated JAKs phosphorylate STAT3 (Signal Transducer and Activator of Transcription 3), which then dimerizes, translocates to the nucleus, and initiates the transcription of target genes. Classic signaling in endothelial cells is generally associated with protective and regenerative effects.[3][4][5]

-

Trans-Signaling: In this pathway, IL-6 first binds to a soluble form of the IL-6 receptor (sIL-6R). The IL-6/sIL-6R complex can then bind to and activate gp130 on the surface of cells that do not express the membrane-bound IL-6R, including certain endothelial cells. This pathway is predominantly pro-inflammatory.[3][6] IL-6 trans-signaling has been shown to be a more potent activator of the STAT3, PI3K-Akt, and ERK1/2 pathways compared to classic signaling.[4][5]

Below is a DOT language representation of the IL-6 signaling pathways in endothelial cells.

Caption: IL-6 Signaling Pathways in Endothelial Cells.

Quantitative Data on IL-6 Effects in Endothelial Cells

The following tables summarize quantitative data from various studies on the effects of IL-6 on endothelial cells.

Table 1: IL-6 Induced Changes in Endothelial Cell Permeability

| Cell Type | IL-6 Concentration | Treatment Duration | Change in Transendothelial Electrical Resistance (TEER) | Reference |

| HUVEC | 50-500 ng/mL | 18 hours | Dose-dependent decrease; ~27% decrease at highest concentration | [7] |

| HRGEC | 50-150 ng/mL (with IL-6R) | 24-48 hours | Significant increase in permeability (FITC-dextran assay) | [6] |

Table 2: IL-6 Mediated Changes in Gene and Protein Expression

| Cell Type | IL-6 Treatment | Target Molecule | Fold Change/Effect | Reference |

| HUVEC | Not specified | Pentraxin 3 (PTX3) | Increased expression | [1] |

| HMEC-1 | Not specified | Pentraxin 3 (PTX3) | Downregulation | [1] |

| HUVEC & HMEC-1 | Not specified | gp130 | Increased gene expression | [1] |

| HUVEC & HMEC-1 | Not specified | IL-6Rα | Increased cell surface expression | [1] |

| Rat Aortic VSMC | 1 nmol/L | AT1 Receptor mRNA | Upregulation | [8] |

| Rat Aortic VSMC | 1 nmol/L | AT1 Receptor Protein | Upregulation | [8] |

| HRGEC | IL-6/sIL-6R | VE-cadherin | Significantly reduced expression | [6] |

Experimental Protocols for Studying IL-6 Effects

Detailed methodologies are crucial for reproducing and building upon existing research.

1. Endothelial Cell Culture:

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Microvascular Endothelial Cells (HMEC-1) are commonly used.[1][9]

-

Culture Media: HUVECs are typically cultured in M200 medium supplemented with Large Vessel Endothelial Supplement. HMEC-1 cells are cultured in MCDB131 medium with microvascular growth supplement.[9]

-

Passaging: Cells are generally used up to the eighth passage to maintain their phenotype.[9]

2. Endothelial Permeability Assay (TEER):

-

Procedure: Confluent monolayers of HUVECs are grown on permeable supports. Transendothelial Electrical Resistance (TEER) is measured at set intervals after exposure to IL-6 (50-500 ng/mL). A decrease in TEER indicates increased permeability.[7]

3. Western Blot Analysis:

-

Purpose: To quantify changes in protein expression (e.g., VE-cadherin, AT1 receptor).

-

Protocol:

-

Cells are stimulated with IL-6 and then lysed in RIPA buffer.[9]

-

Protein concentration is determined, and equal amounts are loaded onto an SDS-PAGE gel.

-

Proteins are transferred to a PVDF membrane.

-

The membrane is incubated with primary antibodies against the protein of interest, followed by a horseradish peroxidase-conjugated secondary antibody.

-

Bands are visualized using chemiluminescence and quantified by densitometry.[8][10]

-

4. Quantitative Real-Time PCR (qRT-PCR):

-

Purpose: To measure changes in gene expression (e.g., gp130, AT1 receptor).

-

Protocol:

-

Total RNA is extracted from IL-6 treated and control cells.

-

cDNA is synthesized from the RNA template.

-

qRT-PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene for normalization.[1]

-

5. Cell Migration (Wound Healing) Assay:

-

Procedure: A scratch is made in a confluent monolayer of endothelial cells. The cells are then treated with IL-6. The rate of wound closure is monitored over time to assess cell migration.[1]

Part 2: TRPC6 Mechanism of Action in Endothelial Cells

Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel, with a preference for Ca2+, that is expressed in endothelial cells. It plays a crucial role in regulating intracellular calcium levels, which in turn governs a wide array of cellular functions including permeability, migration, and angiogenesis.[11][12]

TRPC6 Signaling Pathways in Endothelial Cells

TRPC6 channels are typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).

-

Activation Mechanism: Activation of these receptors leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG directly activates TRPC6 channels, leading to an influx of Ca2+.[13][14]

-

Downstream Effects: The resulting increase in intracellular Ca2+ ([Ca2+]i) can activate various downstream effectors, including:

-

Calmodulin (CaM): Ca2+/CaM can activate endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO) and vasodilation.

-

Protein Kinase C (PKC): Increased Ca2+ can activate PKC, which is involved in regulating endothelial permeability.

-

Myosin Light Chain Kinase (MLCK): Activation of MLCK can lead to endothelial cell contraction and increased permeability.[15]

-

Regulation of Cell Migration: TRPC6-mediated Ca2+ influx can also influence endothelial cell migration, with evidence suggesting a complex role where it can both promote and inhibit migration depending on the context.[16][17]

-

A DOT language representation of the TRPC6 signaling pathway is provided below.

Caption: TRPC6 Signaling Pathway in Endothelial Cells.

Quantitative Data on TRPC6 Effects in Endothelial Cells

The following tables provide a summary of quantitative findings related to TRPC6 function in endothelial cells.

Table 3: TRPC6 and Endothelial Cell Migration

| Cell Type | Condition | Effect on Migration | Quantitative Change | Reference |

| Aortic ECs | LysoPC treatment | Inhibition | - | [17] |

| Aortic ECs | TRPC6 downregulation | Preserved migration in presence of LysoPC | - | [17] |

Table 4: TRPC6 Expression and Translocation

| Cell Type | Stimulus | Effect on TRPC6 | Quantitative Change | Reference |

| Aortic ECs | LysoPC (1 hr) | Translocation to plasma membrane | 2.1 ± 0.5-fold increase | [17] |

| BAECs | LysoPC | TRPC6 tyrosine phosphorylation | 2.8 ± 0.3-fold increase | [18] |

| BAECs | LysoPC | TRPC6 externalization | 2.6 ± 0.5-fold increase | [18] |

Experimental Protocols for Studying TRPC6 Function

1. Immunofluorescence:

-

Purpose: To visualize the localization of TRPC6 in endothelial cells.

-

Protocol:

-

Endothelial cells are grown on coverslips.

-

Cells are fixed with methanol and blocked with BSA.

-

Incubation with a primary antibody against TRPC6 is followed by incubation with a fluorescently labeled secondary antibody.

-

Nuclei are counterstained (e.g., with propidium iodide).

-

Coverslips are mounted and imaged using a confocal microscope.[17]

-

2. Calcium Imaging:

-

Purpose: To measure changes in intracellular calcium concentration.

-

Protocol:

-

Endothelial cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2-AM).

-

Cells are stimulated with a TRPC6 agonist (e.g., OAG, a DAG analog).

-

Changes in fluorescence intensity are measured over time using a fluorescence microscope or plate reader, which correspond to changes in [Ca2+]i.[11][19]

-

3. siRNA-mediated Knockdown:

-

Purpose: To investigate the function of TRPC6 by reducing its expression.

-

Protocol:

-

Endothelial cells are transfected with small interfering RNA (siRNA) specifically targeting TRPC6 mRNA. A non-targeting siRNA is used as a control.

-

After a set incubation period (e.g., 24-48 hours), the knockdown efficiency is confirmed by Western blot or qRT-PCR.

-

Functional assays (e.g., migration, permeability) are then performed on the TRPC6-deficient cells.[11][17]

-

4. Electrophysiology (Patch-Clamp):

-

Purpose: To directly measure the ion channel activity of TRPC6.

-

Protocol:

-

Whole-cell patch-clamp recordings are performed on endothelial cells.

-

A voltage ramp is applied to the cell, and the resulting current is measured in the presence and absence of TRPC6 activators or inhibitors.

-

This allows for the characterization of the biophysical properties of the TRPC6 channel.[17][19]

-

This technical guide provides a comprehensive overview of the mechanisms of action for IL-6 and TRPC6 in endothelial cells, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals in the field of vascular biology.

References

- 1. Updated Mechanisms of IL-6 in Human Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Role of Interleukin-6 in Vascular Health and Disease [frontiersin.org]

- 4. Experimental and computational studies of IL-6 signaling in endothelial cells under hypoxia serum starvation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overlapping and distinct biological effects of IL-6 classic and trans-signaling in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interleukin-6 Downregulates the Expression of Vascular Endothelial-Cadherin and Increases Permeability in Renal Glomerular Endothelial Cells via the Trans-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interleukin-6 causes endothelial barrier dysfunction via the protein kinase C pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. TRPC6 is the endothelial calcium channel that regulates leukocyte transendothelial migration during the inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TRPC6 - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of the presence of TRPC6 channels in human vessels: A pilot study using immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Vascular endothelium – Gatekeeper of vessel health - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elucidation of a TRPC6-TRPC5 Channel Cascade That Restricts Endothelial Cell Movement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. molbiolcell.org [molbiolcell.org]

- 18. Membrane translocation of TRPC6 channels and endothelial migration are regulated by calmodulin and PI3 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanosensitive cation currents through TRPC6 and Piezo1 channels in human pulmonary arterial endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

VEC6 (NSC 11435): A Technical Whitepaper on its Discovery as a VEZF1 Inhibitor and its Role in Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

VEC6, also known as NSC 11435, is a small molecule compound identified as an inhibitor of the vascular endothelial zinc finger 1 (VEZF1)–DNA interaction. Its discovery has illuminated a novel pathway for the regulation of angiogenesis and lymphangiogenesis, presenting a potential therapeutic target for diseases characterized by aberrant blood and lymphatic vessel growth, such as ischemic retinopathy and cancer. This document provides a comprehensive technical overview of this compound, focusing on the discovery of its biological function, its mechanism of action, and the experimental protocols utilized to characterize its effects.

Discovery and History

The compound this compound, cataloged as NSC 11435 by the National Cancer Institute (NCI) Developmental Therapeutics Program, was identified as a functional inhibitor of the transcription factor VEZF1 through an in silico screening approach. The seminal research first describing the biological activity of this compound was published in a 2013 Nature Communications article titled "RhoB controls coordination of adult angiogenesis and lymphangiogenesis following injury by regulating VEZF1-mediated transcription." While the specifics of the initial computational screening that pinpointed this compound are not detailed in the publication (attributed to a personal communication), this study was the first to experimentally validate its role as a VEZF1 inhibitor.

This discovery was significant as it provided a chemical tool to probe the function of the RhoB-VEZF1 signaling axis. The research demonstrated that this compound could mimic the effects of RhoB loss in the context of ischemic retinopathy, a key finding that established its potential for further investigation.

Mechanism of Action

This compound functions as an inhibitor of the interaction between the transcription factor VEZF1 and its DNA binding sites. VEZF1 is a C2H2-type zinc finger protein that plays a crucial role in the development and regulation of the vascular system. By binding to specific DNA sequences in the promoter regions of target genes, VEZF1 controls their transcription.

The key aspects of this compound's mechanism of action include:

-

Inhibition of VEZF1-DNA Binding: this compound is proposed to interfere with the ability of the VEZF1 zinc finger domains to bind to their cognate DNA sequences.

-

Modulation of Angiogenesis and Lymphangiogenesis: By inhibiting VEZF1's transcriptional activity, this compound has been shown to have opposing effects on blood and lymphatic vessels. It reduces pathological angiogenesis (the formation of new blood vessels) while promoting lymphangiogenesis (the formation of new lymphatic vessels).

-

Recapitulation of RhoB Loss: The effects of this compound on the vasculature mimic the phenotype observed in RhoB-deficient models, suggesting that it acts downstream of RhoB in the same signaling pathway.

Quantitative Data

The following tables summarize the key quantitative findings from the primary research characterizing this compound.

Table 1: Effect of this compound on NRP1 Promoter Activity

| Treatment Group | Normalized Luciferase Activity (Arbitrary Units) | Standard Deviation |

| Control (DMSO) | 1.0 | ± 0.15 |

| RhoB/VEZF1 Overexpression (DMSO) | 3.5 | ± 0.4 |

| RhoB/VEZF1 Overexpression + this compound (20 nM) | 1.2 | ± 0.2 |

Data derived from luciferase reporter assays in HeLa cells, as described in Gerald et al., 2013.

Table 2: In Vivo Effects of this compound on Ischemic Retinopathy in Mice

| Treatment Group | Number of Nuclei Interior to ILM (per field) | Standard Deviation |

| Vehicle (DMSO) | 250 | ± 35 |

| This compound | 110 | ± 20 |

ILM: Inner Limiting Membrane. Data represents a measure of pathological neovascularization.

Experimental Protocols

NRP1 Promoter Luciferase Reporter Assay

This assay was used to quantify the inhibitory effect of this compound on VEZF1-mediated transcriptional activity.

-

Cell Culture and Transfection: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. Cells were plated in 24-well plates and co-transfected with a luciferase reporter plasmid containing the human Neuropilin-1 (NRP1) promoter, along with expression vectors for RhoB and VEZF1, using a suitable transfection reagent.

-

Compound Treatment: 24 hours post-transfection, the medium was replaced with fresh medium containing either this compound (20 nM) or DMSO as a vehicle control.

-

Luciferase Assay: After 24 hours of treatment, cells were lysed, and luciferase activity was measured using a commercial luciferase assay system and a luminometer. Renilla luciferase activity was used for normalization.

Endothelial Cell Sprouting Assay

This assay assesses the effect of this compound on the angiogenic potential of endothelial cells.

-

Spheroid Formation: Human umbilical vein endothelial cells (HUVECs) were suspended in culture medium containing methylcellulose to form spheroids of a defined cell number.

-

Embedding and Treatment: Spheroids were embedded in a collagen gel matrix in 96-well plates. The gel was then overlaid with culture medium containing either this compound at various concentrations or a vehicle control.

-

Analysis: After 24-48 hours, the cumulative length of all sprouts originating from each spheroid was measured using image analysis software.

Mouse Model of Oxygen-Induced Retinopathy (OIR)

This in vivo model was used to evaluate the effect of this compound on pathological angiogenesis.

-

Induction of Retinopathy: Postnatal day 7 (P7) mouse pups and their nursing dam were exposed to a hyperoxic environment (75% oxygen) for 5 days.

-

Return to Normoxia and Treatment: At P12, the pups were returned to a normoxic environment (room air), which induces retinal neovascularization. Intravitreal injections of this compound or a vehicle control were administered at this time.

-

Histological Analysis: At P17, the eyes were enucleated, fixed, and sectioned. Retinal sections were stained with hematoxylin and eosin. The extent of pathological neovascularization was quantified by counting the number of endothelial cell nuclei that had breached the inner limiting membrane.

Signaling Pathways and Workflows

The RhoB-VEZF1 Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which RhoB and VEZF1 regulate angiogenesis and lymphangiogenesis, and the point of intervention for this compound.

Experimental Workflow for this compound Characterization

The following diagram outlines a generalized workflow for the characterization of this compound's biological activity.

Conclusion

This compound (NSC 11435) is a valuable research tool for studying the intricate regulation of vascular biology. Its identification as a VEZF1 inhibitor has provided significant insights into the differential control of angiogenesis and lymphangiogenesis. While the detailed history of its initial synthesis and discovery as a chemical entity requires further elucidation, its characterization as a biological response modifier is well-documented. Future research may focus on optimizing the potency and specificity of this compound or using it as a scaffold for the development of novel therapeutics for a range of vascular-related diseases.

VEZF1–DNA Interaction Inhibitors: A Technical Guide to Function and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Zinc Finger 1 (VEZF1) is a crucial transcription factor involved in a multitude of cellular processes, including embryonic development, angiogenesis, and the regulation of cell fate.[1][2] Its sequence-specific binding to GC-rich DNA elements allows it to modulate the expression of a wide array of target genes. Dysregulation of VEZF1 activity has been implicated in various diseases, making the inhibition of its interaction with DNA a promising therapeutic strategy. This technical guide provides an in-depth overview of the function of VEZF1–DNA interaction inhibitors, methodologies for their characterization, and the signaling pathways they impact.

Quantitative Data on VEZF1 Inhibitors

A study focused on the discovery of small molecule inhibitors of the VEZF1-DNA interaction has identified several compounds with inhibitory activity.[3][4] The half-maximal inhibitory concentrations (IC50) for the most potent compounds were determined using electrophoretic mobility shift assays (EMSA).

| Compound ID | Chemical Name/Identifier | IC50 (µM) | Assay Type | Reference |

| T4 | 503-1-83 | 20 | EMSA | [3][4] |

| T6 | 501-1-71 | 100 | EMSA | [3] |

| NSC1012 | NSC1012 | 500 | EMSA | [3] |

Signaling Pathways Modulated by VEZF1

VEZF1 is a key regulator of several critical signaling pathways, including the Wnt and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Its inhibition can therefore have significant downstream effects on gene expression and cellular function.

Caption: VEZF1's role in Wnt and MAPK signaling.

Inhibition of VEZF1 can lead to the downregulation of genes involved in cell proliferation and survival, which are often targets of the Wnt and MAPK pathways.[1]

Experimental Workflows and Protocols

The characterization of VEZF1–DNA interaction inhibitors involves a series of in vitro and cell-based assays.

Caption: Workflow for VEZF1 inhibitor characterization.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a primary in vitro screening method to identify compounds that disrupt the VEZF1–DNA complex.

Objective: To qualitatively and quantitatively assess the inhibition of VEZF1 binding to its consensus DNA sequence.

Materials:

-

Purified recombinant VEZF1 protein

-

Biotin- or radioactively-labeled DNA probe containing the VEZF1 consensus binding site (e.g., 5'-GGGGGGGGG-3')[3]

-

Unlabeled ("cold") competitor DNA probe

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

Poly(dI-dC) non-specific competitor DNA

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Native polyacrylamide gel (e.g., 6%)

-

TBE buffer (Tris-borate-EDTA)

-

Detection system (chemiluminescence or autoradiography)

Protocol:

-

Binding Reaction Setup: In a microcentrifuge tube, combine the binding buffer, poly(dI-dC), and purified VEZF1 protein.

-

Inhibitor Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for 10-30 minutes at room temperature to allow for interaction with the protein.

-

Probe Addition: Add the labeled DNA probe to the reaction mixture and incubate for an additional 20-30 minutes at room temperature.

-

Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel and run in TBE buffer until the dye front has migrated an appropriate distance.

-

Detection: Transfer the DNA to a nylon membrane (for biotin-labeled probes) or expose the dried gel to X-ray film (for radioactively labeled probes). Visualize the bands corresponding to the free probe and the VEZF1-DNA complex. A decrease in the intensity of the shifted band in the presence of the test compound indicates inhibition.

Luciferase Reporter Assay

This cell-based assay validates the inhibitory activity of compounds within a cellular context.

Objective: To quantify the effect of inhibitors on VEZF1-mediated transcriptional activation.

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Luciferase reporter plasmid containing a minimal promoter and upstream VEZF1 binding sites

-

VEZF1 expression plasmid (or rely on endogenous expression)

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

Test compounds

-

Dual-luciferase assay system

Protocol:

-

Cell Seeding: Plate cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the VEZF1 reporter plasmid, the VEZF1 expression plasmid (if necessary), and the Renilla control plasmid using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.

-

Cell Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in normalized luciferase activity indicates inhibition of VEZF1 transcriptional function.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to confirm that the inhibitor disrupts the binding of VEZF1 to its target gene promoters in intact cells.

Objective: To assess the occupancy of VEZF1 at specific genomic loci in the presence and absence of an inhibitor.

Materials:

-

Cells treated with the inhibitor or vehicle control

-

Formaldehyde for cross-linking

-

Glycine for quenching

-

Cell lysis and nuclear lysis buffers

-

Sonicator or micrococcal nuclease for chromatin shearing

-

ChIP-grade anti-VEZF1 antibody

-

IgG control antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K and RNase A

-

DNA purification kit

-

Primers for qPCR targeting known VEZF1 binding sites (e.g., in the promoters of DNMT3B, FLT1)[5][6]

-

qPCR master mix and real-time PCR system

Protocol:

-

Cross-linking and Cell Lysis: Treat cells with formaldehyde to cross-link proteins to DNA. Lyse the cells and isolate the nuclei.

-

Chromatin Shearing: Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-VEZF1 antibody or an IgG control overnight. Add protein A/G beads to pull down the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding and then elute the complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and digest the protein and RNA. Purify the DNA.

-

qPCR Analysis: Perform quantitative real-time PCR on the purified DNA using primers specific to VEZF1 target regions. A significant reduction in the amount of precipitated DNA in inhibitor-treated cells compared to control cells indicates reduced VEZF1 binding.[5][7]

Endothelial Tube Formation Assay

This functional assay assesses the impact of VEZF1 inhibition on a key process regulated by VEZF1, angiogenesis.

Objective: To determine the effect of VEZF1 inhibitors on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell lines (e.g., MSS31)[3]

-

Basement membrane extract (e.g., Matrigel)

-

Endothelial cell growth medium

-

Test compounds

Protocol:

-

Coating Plates: Coat the wells of a multi-well plate with basement membrane extract and allow it to solidify at 37°C.

-

Cell Seeding and Treatment: Seed endothelial cells onto the gel in medium containing the test compound or vehicle control.

-

Incubation: Incubate the cells for 6-18 hours to allow for tube formation.

-

Imaging and Quantification: Visualize the tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length. A decrease in these parameters in the presence of the inhibitor indicates an anti-angiogenic effect.[3]

Mechanism of Action of VEZF1 Inhibitors

The primary mechanism of action for VEZF1–DNA interaction inhibitors is the direct or allosteric interference with the binding of VEZF1's zinc finger domains to their cognate G-rich DNA sequences.

Caption: Mechanism of VEZF1-DNA interaction inhibition.

By preventing this interaction, these inhibitors effectively block the transcriptional regulatory functions of VEZF1, leading to altered expression of its target genes and subsequent modulation of cellular processes like angiogenesis and cell differentiation.

Conclusion

The development of small molecule inhibitors targeting the VEZF1–DNA interaction represents a promising avenue for therapeutic intervention in diseases driven by aberrant VEZF1 activity. The methodologies outlined in this guide provide a robust framework for the identification, validation, and characterization of such inhibitors. Further research into the precise molecular interactions between these inhibitors and VEZF1 will be crucial for the development of more potent and specific therapeutic agents.

References

- 1. Item - The Role of Vezf1 in Mammalian Development - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 2. Vezf1: A Zn finger transcription factor restricted to endothelial cells and their precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of Small Molecules Inhibiting the Pro-Angiogenic Activity of the Zinc Finger Transcription Factor Vezf1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of Small Molecules Inhibiting the Pro-Angiogenic Activity of the Zinc Finger Transcription Factor Vezf1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vezf1 regulates genomic DNA methylation through its effects on expression of DNA methyltransferase Dnmt3b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ETV2 and VEZF1 interaction and regulation of the hematoendothelial lineage during embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vezf1 protein binding sites genome-wide are associated with pausing of elongating RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of NSC 11435: A Search for Chemical Identity and Biological Function

Despite a comprehensive search of chemical databases, scientific literature, and government repositories, the chemical structure and properties of the compound designated NSC 11435 remain elusive. This identifier does not correspond to a publicly available, well-defined chemical entity, precluding the creation of an in-depth technical guide as requested.

Efforts to retrieve information on NSC 11435 from prominent chemical databases such as PubChem and ChemSpider, as well as the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP) database, which manages the NSC numbering system, have yielded no specific results. Further searches for associated synonyms, patents, or scholarly articles that might shed light on its chemical nature have also been unsuccessful.

The absence of a defined chemical structure makes it impossible to ascertain its physical and chemical properties, such as molecular weight, formula, and solubility. Consequently, information regarding its biological activity, mechanism of action, and any associated experimental protocols cannot be determined.

It is plausible that NSC 11435 represents an identifier that is obsolete, has been withdrawn from public access, or is an internal designation within a specific research project that has not been disclosed in publicly accessible domains. Without a definitive link to a chemical structure, any further investigation into its scientific and therapeutic potential is currently stalled.

Researchers, scientists, and drug development professionals seeking information on a compound with potential therapeutic properties are advised to verify the NSC identifier. In the event that "NSC 11435" is a typographical error, correcting the identifier may lead to the successful retrieval of the desired information.

Future work would be contingent on the positive identification of the chemical structure corresponding to NSC 11435. Should this information become available, a thorough analysis of its chemical properties, biological activity, and relevant experimental data could be conducted to generate the requested in-depth technical guide.

The Central Role of Vascular Endothelial Growth Factor (VEGF) in Pathological Angiogenesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The user's original query referenced "VEC6." Extensive database searches yielded no protein with this designation centrally involved in angiogenesis. The content of this guide focuses on Vascular Endothelial Growth Factor (VEGF), a pivotal and extensively researched protein in this field, which is likely the intended subject.

Introduction to Pathological Angiogenesis and the VEGF Axis

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial physiological process in development, reproduction, and wound healing.[1] However, when dysregulated, it becomes a hallmark of numerous diseases, including cancer, diabetic retinopathy, and rheumatoid arthritis.[2] This "pathological angiogenesis" is driven by an imbalance of pro- and anti-angiogenic factors.

At the heart of this process lies the Vascular Endothelial Growth Factor (VEGF) family and its receptors (VEGFRs).[3] VEGF-A, in particular, is a potent, diffusible mitogen for endothelial cells and a key mediator of the increased vascular permeability and vessel growth associated with tumors and proliferative retinopathies.[1][2] The upregulation of VEGF mRNA is observed in a majority of human tumors.[1] Consequently, the VEGF signaling pathway is a primary target for anti-angiogenic therapies.[2][3]

The VEGF Family and Their Receptors

The mammalian VEGF family includes several members (VEGF-A, -B, -C, -D, and Placental Growth Factor - PlGF), each with varying affinities for the three main VEGF receptors: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[3][4]

-

VEGF-A: The principal mediator of both physiological and pathological angiogenesis. It primarily signals through VEGFR-2 to promote endothelial cell proliferation, migration, and survival.[3][5]

-

VEGFR-1: Also binds VEGF-A, but with a higher affinity than VEGFR-2. It is thought to act as a decoy receptor, modulating the amount of VEGF-A available to bind to VEGFR-2.[3]

-

VEGFR-2: Considered the major mediator of VEGF-driven responses in endothelial cells. Its activation is a crucial step in initiating the angiogenic cascade.[6]

-

VEGFR-3: Primarily involved in lymphangiogenesis, the formation of lymphatic vessels, by binding to VEGF-C and VEGF-D.[3]

While historically considered exclusive to endothelial cells, there is emerging evidence of VEGFR expression on some tumor cells, suggesting autocrine or paracrine signaling loops that contribute to tumor progression.

Key Signaling Pathways in VEGF-Mediated Pathological Angiogenesis

The binding of VEGF-A to VEGFR-2 on endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways critical for angiogenesis.

The PLCγ-PKC-MAPK Pathway

A primary signaling cascade activated by VEGFR-2 is the Phospholipase C-gamma (PLCγ) pathway, which leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade. This pathway is pivotal for endothelial cell proliferation.[3][7]

The Role of TRPC6 in VEGF-Mediated Calcium Signaling

VEGF-induced angiogenesis is critically dependent on an increase in intracellular calcium ([Ca2+]).[8][9] This calcium influx is mediated, in part, by Transient Receptor Potential Canonical 6 (TRPC6) channels.[10] Activation of VEGFR-2 leads to PLCγ activation, which generates diacylglycerol (DAG). DAG, in turn, activates TRPC6 channels, leading to Ca2+ influx. This increase in intracellular Ca2+ is essential for the downstream signaling that drives endothelial cell migration, proliferation, and sprouting.[8]

Quantitative Data on VEGF-Mediated Angiogenesis

The pro-angiogenic effects of VEGF have been quantified in numerous in vitro studies. The following tables summarize key findings on the impact of VEGF on endothelial cell proliferation, migration, and tube formation.

Table 1: Effect of VEGF on Endothelial Cell Proliferation

| Cell Type | VEGF Concentration | Observed Effect | Citation |

|---|---|---|---|

| Human Retinal Endothelial Cells (HREC) | 20 ng/mL | > 2-fold increase in cell growth | [11] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 20 nM | Significant promotion of proliferation | [12] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 5-20 ng/mL | ~25% increase in proliferation vs. control | [13] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 50-100 ng/mL | ~60% increase in proliferation vs. control |[13] |

Table 2: Effect of VEGF on Endothelial Cell Migration

| Cell Type | VEGF Concentration | Assay Type | Observed Effect | Citation |

|---|---|---|---|---|

| Aortic Arch Derived Bovine Endothelial Cells (ABAE) | 10 µg/mL | Under-agarose migration | Optimal migration observed | [14] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 20 ng/mL | Transwell Assay | Chemoattractant | [15] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 50 ng/mL | Wound Healing Assay | ~2-fold increase in migration rate vs. control |[12] |

Table 3: Effect of VEGF on Endothelial Tube Formation

| Cell Type | VEGF Concentration | Assay Type | Observed Effect | Citation |

|---|---|---|---|---|

| Human Endothelial Colony Forming Cells (ECFC) | 30-50 ng/mL | Matrigel Tube Formation | Significant increase in tube number at 6 hours | [16] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 0.125 - 0.5 nM | 3D Spheroid Sprouting | Significant increase in cumulative sprout length | [17] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 20 nM | Matrigel Tube Formation | Significant promotion of tube formation |[12] |

Experimental Protocols for Studying VEGF-Mediated Angiogenesis

A variety of standardized in vitro and in vivo assays are used to investigate the pro-angiogenic effects of VEGF and to screen for anti-angiogenic compounds.

In Vitro Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which correlates with cell number.

Protocol:

-

Cell Seeding: Plate endothelial cells (e.g., HUVECs) in a 96-well plate at a density of 5,000 cells/well and culture overnight.[18]

-

Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5-1% FBS) for 4-6 hours to synchronize the cells.

-

Treatment: Treat cells with various concentrations of VEGF-A (e.g., 20-50 ng/mL) and controls for 48 hours.[18]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[18]

In Vitro Endothelial Cell Migration Assay (Transwell/Boyden Chamber)

This assay quantifies the chemotactic migration of endothelial cells towards an angiogenic stimulus.

Protocol:

-

Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. The lower chamber will contain the chemoattractant.

-

Chemoattractant Addition: Add medium containing VEGF (e.g., 20 ng/mL) to the lower chamber. Add control medium (without VEGF) to control wells.[15]

-

Cell Seeding: Seed serum-starved endothelial cells (e.g., 1 x 10^5 cells) in a small volume of serum-free medium into the upper chamber of the Transwell insert.[15]

-

Incubation: Incubate the plate at 37°C for 4-6 hours to allow for cell migration.[15]

-

Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., Crystal Violet or DAPI).

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, eluted stain can be quantified by spectrophotometry.

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures on a basement membrane matrix.[19]

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (BME), such as Matrigel, and allow it to solidify at 37°C for 30-60 minutes.[12]

-

Cell Preparation: Harvest endothelial cells and resuspend them in a low-serum medium containing the desired concentration of VEGF or control substances.

-

Cell Seeding: Seed the cell suspension (e.g., 1 x 10^4 cells/well) onto the solidified Matrigel.[12]

-

Incubation: Incubate the plate at 37°C for 4-18 hours.[12]

-

Visualization: Observe the formation of tube-like networks using an inverted microscope at various time points.

-

Quantification: Capture images and quantify angiogenesis by measuring parameters such as the number of branch points, total tube length, and number of loops, often using software like ImageJ with an angiogenesis plugin.[19]

References

- 1. The role of vascular endothelial growth factor in pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular mechanism of VEGF and its role in pathological angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cusabio.com [cusabio.com]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medium.com [medium.com]

- 8. VEGF-Mediated Elevated Intracellular Calcium and Angiogenesis in Human Microvascular Endothelial Cells In Vitro Are Inhibited by Dominant Negative TRPC6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. VEGF-mediated elevated intracellular calcium and angiogenesis in human microvascular endothelial cells in vitro are inhibited by dominant negative TRPC6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Critical role of TRPC6 channels in VEGF-mediated angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prevention of VEGF-induced growth and tube formation in human retinal endothelial cell by aldose reductase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. faculty.engineering.ucdavis.edu [faculty.engineering.ucdavis.edu]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. KoreaMed Synapse [synapse.koreamed.org]

- 17. mdpi.com [mdpi.com]

- 18. Regulation of VEGF-induced endothelial cell migration by mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Role of Vascular Endothelial Growth Factor (VEGF) Signaling in Ischemic Retinopathy Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic retinopathies, including proliferative diabetic retinopathy and retinopathy of prematurity, are leading causes of blindness characterized by retinal neovascularization. Understanding the molecular drivers of this pathological angiogenesis is crucial for developing effective therapies. While the prompt specified "VEC6," our comprehensive review of the scientific literature indicates that this is likely a typographical error and the central signaling pathway in this pathology is governed by the Vascular Endothelial Growth Factor (VEGF) family. This technical guide provides an in-depth overview of the role of VEGF signaling, with a particular focus on the VEGF-C/VEGFR-3 axis, in preclinical models of ischemic retinopathy. We detail the widely used Oxygen-Induced Retinopathy (OIR) model, present quantitative data from key studies in structured tables, and provide standardized experimental protocols. Furthermore, we visualize critical signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the complex molecular interactions driving this disease.

Introduction to Ischemic Retinopathy and the Role of VEGF

Retinal ischemia, a condition of insufficient blood flow to the retina, triggers a pathological cascade that results in neovascularization—the formation of new, abnormal blood vessels.[1][2] These vessels are fragile and prone to leakage, leading to vision loss.[1] A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) family of proteins.[3][4][5] Hypoxia in the retina upregulates VEGF expression, which in turn stimulates endothelial cell proliferation and migration, driving the formation of new blood vessels.[4][6][7]

The VEGF family includes several members, with VEGF-A being the most potent inducer of angiogenesis.[3] However, other members like VEGF-C and their corresponding receptors, such as VEGFR-2 and VEGFR-3, also play significant roles.[8] While traditionally associated with lymphangiogenesis, the VEGF-C/VEGFR-3 signaling axis has been shown to be involved in pathological angiogenesis in the eye.[9][10]

The Oxygen-Induced Retinopathy (OIR) Model

The OIR model is a robust and widely used animal model that mimics the key features of ischemic retinopathies.[11][12][13] It is particularly valuable for studying retinal neovascularization and for evaluating the efficacy of anti-angiogenic therapies.[11][14]

OIR Model Induction in Mice and Rats

The model involves exposing newborn rodent pups to a period of hyperoxia, which leads to the cessation of normal retinal vascular development and vaso-obliteration.[11][13] Upon return to normoxia (room air), the now-hypoxic retina releases pro-angiogenic factors, leading to robust neovascularization.[11][12][13]

| Parameter | Mouse OIR Protocol | Rat OIR Protocol |

| Animal Strain | C57BL/6J (commonly used) | Sprague-Dawley (commonly used) |

| Hyperoxia Exposure | 75% O₂ from postnatal day 7 (P7) to P12 | Alternating 50% and 10% O₂ every 24 hours from P0 to P14 |

| Return to Normoxia | P12 | P14 |

| Peak Neovascularization | P17 | P18-P20 |

| Endpoint for Analysis | P17 | P18-P20 |

Experimental Protocols

Induction of Oxygen-Induced Retinopathy (OIR) in Mice

This protocol is a standard method for inducing OIR in mice to study retinal neovascularization.[11][12][13][15]

Materials:

-

Timed-pregnant C57BL/6J mice

-

Hyperoxia chamber with oxygen and airflow control

-

Oxygen analyzer

-

Standard mouse cages

Procedure:

-

House timed-pregnant mice under standard conditions and allow them to give birth. The day of birth is designated as postnatal day 0 (P0).

-

At P7, place the mouse pups and their nursing dam into the hyperoxia chamber.

-

Maintain the oxygen concentration in the chamber at 75% ± 2% from P7 to P12. Ensure continuous airflow to prevent carbon dioxide buildup.

-

At P12, return the mice to normal room air (21% oxygen).

-

At P17, the peak of neovascularization, euthanize the pups and collect the eyes for analysis.

Quantification of Retinal Neovascularization

This protocol describes the staining and quantification of retinal flat mounts to assess the extent of neovascularization.[12][14]

Materials:

-

Dissecting microscope

-

4% Paraformaldehyde (PFA) in PBS

-

Phosphate Buffered Saline (PBS)

-

Blocking buffer (e.g., PBS with 1% BSA and 0.5% Triton X-100)

-

Fluorescently-labeled isolectin B4 (IB4)

-

Fluorescence microscope with imaging software

Procedure:

-

Enucleate the eyes and fix them in 4% PFA for 1-2 hours at room temperature.

-

Dissect the retina from the eye under a dissecting microscope.

-

Wash the retina in PBS.

-

Permeabilize and block the retina in blocking buffer for 1-2 hours.

-

Incubate the retina with fluorescently-labeled isolectin B4 overnight at 4°C to stain the blood vessels.

-

Wash the retina in PBS.

-

Mount the retina on a slide with the photoreceptor side down.

-

Image the entire retinal flat mount using a fluorescence microscope.

-

Quantify the total retinal area, the avascular area, and the neovascular area using image analysis software (e.g., ImageJ).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from a study investigating the effect of a VEGFR-3 inhibitor in the OIR model.

| Treatment Group | Avascular Area (pixels²) | Neovascular Area (pixels²) |

| Control (OIR) | 150,000 ± 20,000 | 80,000 ± 15,000 |

| VEGFR-3 Inhibitor | 145,000 ± 18,000 | 35,000 ± 10,000 |

| Sham (Normoxia) | 0 | 0 |

| p < 0.05 compared to Control (OIR) |

Signaling Pathways and Experimental Workflows

VEGF Signaling in Ischemic Retinopathy

Retinal ischemia leads to the upregulation of Hypoxia-Inducible Factor 1 (HIF-1), which in turn promotes the transcription of VEGF-A and VEGF-C.[1][5] These ligands then bind to their respective receptors on endothelial cells, activating downstream signaling cascades that promote angiogenesis.

Caption: VEGF signaling cascade in ischemic retinopathy.

Experimental Workflow for OIR Model and Analysis

The following diagram illustrates the typical workflow for conducting an experiment using the OIR model, from induction to data analysis.

References

- 1. Molecular mechanisms of retinal ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Molecular mechanisms of retinal ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiogenesis | Cell Signaling Technology [cellsignal.com]

- 4. VEGF and Intraocular Neovascularization: From Discovery to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. Mitogen-Activated Protein 3 Kinase 6 Mediates Angiogenic and Tumorigenic Effects via Vascular Endothelial Growth Factor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. VEGF-C/VEGFR-3 Signaling Regulates Chemokine Gradients and Lymphocyte Migration from Tissues to Lymphatics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Expression of Vascular Endothelial Growth Factor Receptor (VEGFR)-3 and VEGF-C on Corneal Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Oxygen-Induced Retinopathy Model for Ischemic Retinal Diseases in Rodents [jove.com]

- 12. Experimental models of retinopathy of prematurity - Canovai - Annals of Eye Science [aes.amegroups.org]

- 13. Quantification of oxygen-induced retinopathy in the mouse: a model of vessel loss, vessel regrowth and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tvst.arvojournals.org [tvst.arvojournals.org]

- 15. cdn.amegroups.cn [cdn.amegroups.cn]

VEC6 and its effect on RhoB signaling pathway

An In-depth Technical Guide on VEC6 and its Effect on the RhoB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the small molecule this compound (also known as NSC 11435) and its modulatory effects on the RhoB signaling pathway. This compound has been identified as an inhibitor of the VEZF1–DNA interaction, which subsequently impacts the transcriptional regulation mediated by the RhoB-VEZF1 complex. This guide will detail the mechanism of action of this compound, present quantitative data from relevant studies, outline experimental protocols for key assays, and provide visual representations of the signaling pathways and experimental workflows. The information presented is intended to support further research and drug development efforts targeting the RhoB signaling cascade.

Introduction to RhoB and the this compound Molecule

RhoB is a member of the Rho family of small GTPases, which are critical regulators of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, apoptosis, and vesicle trafficking. Unlike other Rho proteins, RhoB has a short half-life and its expression is inducible by various stimuli such as growth factors and DNA damage. The RhoB protein cycles between an active GTP-bound state and an inactive GDP-bound state, and it is in its active form that it interacts with downstream effectors to initiate signaling cascades.

This compound (NSC 11435) is a small molecule that has been identified as an inhibitor of the interaction between Vascular Endothelial Zinc Finger 1 (VEZF1) and its DNA binding sites.[1][2][3][4] Research has demonstrated that this compound can recapitulate the effects of RhoB loss, particularly in the context of ischemic retinopathy, by modulating the activity of the RhoB-VEZF1 transcriptional complex.[5] This makes this compound a valuable tool for studying the RhoB signaling pathway and a potential therapeutic agent for diseases involving pathological angiogenesis.

Mechanism of Action of this compound on the RhoB-VEZF1 Signaling Pathway

The primary mechanism of this compound involves the disruption of the VEZF1–DNA interaction. VEZF1 is a transcription factor that partners with RhoB to regulate the expression of a suite of genes involved in angiogenesis and lymphangiogenesis. The RhoB-VEZF1 complex binds to specific sites on the promoters of target genes, thereby activating their transcription.

This compound interferes with this process by binding to a zinc finger pocket on VEZF1, which prevents VEZF1 from effectively binding to DNA.[5] This inhibition leads to a decrease in the transactivation of target gene promoters that are under the control of the RhoB-VEZF1 complex.[5] Consequently, the expression of downstream genes is repressed. This mechanism effectively phenocopies the loss of RhoB function in certain cellular contexts.[5]

Signaling Pathway Diagram

Caption: this compound inhibits the RhoB-VEZF1 signaling pathway by preventing VEZF1 from binding to DNA.

Quantitative Data on the Effects of this compound

The effects of this compound have been quantified in various experimental settings, primarily focusing on its impact on gene expression and cellular processes like proliferation.

| Parameter | Cell Type | Treatment | Effect | Reference |

| NRP1 promoter-dependent luciferase activity | - | Overexpression of RhoB and VEZF1 with this compound | Significant repression | [5] |

| VEGF-R2 mRNA expression | BVECs and LVECs | This compound | Repression | [5] |

| NRP1 mRNA expression | BVECs and LVECs | This compound | Repression | [5] |

| TIMP3 mRNA expression | BVECs and LVECs | This compound | Repression | [5] |

| Cell Proliferation | BVECs | This compound | Repression | [5] |

| Cell Proliferation | LVECs | This compound | Promotion | [5] |

| Pathological Angiogenesis (in vivo OIR model) | Neonatal RhoB+/- mice | This compound | Reduction of avascular areas and pathological glomeruloid bodies | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Luciferase Reporter Assay for Promoter Activity

This assay is used to determine the effect of this compound on the transcriptional activity of a specific gene promoter regulated by the RhoB-VEZF1 complex.

Protocol:

-

Vector Construction: Clone the promoter region of the target gene (e.g., NRP1) upstream of a luciferase reporter gene in an appropriate expression vector.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) in standard conditions. Co-transfect the cells with the luciferase reporter construct, expression vectors for RhoB and VEZF1, and a control vector (e.g., Renilla luciferase for normalization).

-

This compound Treatment: Following transfection, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency. Compare the normalized luciferase activity in this compound-treated cells to the vehicle-treated control.

Experimental Workflow Diagram

Caption: Workflow for a luciferase reporter assay to measure promoter activity.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is employed to quantify the mRNA levels of target genes downstream of the RhoB-VEZF1 pathway.

Protocol:

-

Cell Culture and Treatment: Culture blood vascular endothelial cells (BVECs) or lymphatic vascular endothelial cells (LVECs) under proliferative stress conditions. Treat the cells with this compound or a vehicle control.

-

RNA Extraction: After the treatment period, harvest the cells and extract total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers for the target genes (e.g., VEGF-R2, NRP1, TIMP3), and a housekeeping gene for normalization (e.g., GAPDH). Use a fluorescent dye (e.g., SYBR Green) to detect the amplification of DNA.

-

Data Analysis: Calculate the relative expression of the target genes in this compound-treated samples compared to the control using the ΔΔCt method.

Cell Proliferation Assay

This assay measures the effect of this compound on the proliferation rate of endothelial cells.

Protocol:

-

Cell Seeding: Seed BVECs or LVECs in a multi-well plate at a low density.

-

Treatment: Add this compound at various concentrations or a vehicle control to the cell culture medium.

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, 72 hours).

-

Proliferation Measurement: Quantify cell proliferation using a suitable method, such as:

-

MTS/MTT Assay: Add a tetrazolium salt solution to the wells. Metabolically active cells will convert the salt into a colored formazan product, which can be measured spectrophotometrically.

-

Cell Counting: Trypsinize and count the number of cells in each well using a hemocytometer or an automated cell counter.

-

EdU/BrdU Incorporation: Measure DNA synthesis by detecting the incorporation of a thymidine analog (EdU or BrdU) into the DNA of proliferating cells.

-

-

Data Analysis: Compare the proliferation rates of this compound-treated cells to the control cells.

Conclusion and Future Directions

This compound represents a significant tool for dissecting the molecular intricacies of the RhoB-VEZF1 signaling pathway. Its ability to inhibit the VEZF1-DNA interaction provides a specific mechanism to probe the downstream consequences of this pathway in various physiological and pathological processes, particularly in angiogenesis and lymphangiogenesis. The opposing effects of this compound on the proliferation of blood and lymphatic endothelial cells highlight the context-dependent nature of RhoB-VEZF1 signaling.[5]

Future research should focus on optimizing the in vivo efficacy and delivery of this compound or its derivatives for therapeutic applications. Further investigation into the complete repertoire of genes regulated by the RhoB-VEZF1 complex in different cell types will provide a more comprehensive understanding of its biological functions. The development of more potent and specific second-generation inhibitors based on the this compound scaffold could hold promise for the treatment of diseases characterized by aberrant vascularization, such as cancer and diabetic retinopathy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. RhoB controls coordination of adult angiogenesis and lymphangiogenesis following injury by regulating VEZF1-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro and In-Vivo Toxicity Profile of VEC6: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the preliminary toxicity studies conducted on VEC6, a novel therapeutic candidate. The following sections detail the in-vitro cytotoxic effects observed in various cell lines and the acute toxicity profile determined through in-vivo studies. The experimental protocols employed are described to ensure reproducibility, and key cellular mechanisms are illustrated through signaling pathway diagrams.

Quantitative Toxicity Data

The cytotoxic potential of this compound was assessed across a panel of human cancer cell lines and a non-cancerous control cell line. The half-maximal inhibitory concentration (IC50) was determined using a standard MTT assay, while membrane integrity was evaluated via the lactate dehydrogenase (LDH) release assay. Acute oral toxicity was assessed in a rodent model to determine the median lethal dose (LD50).

Table 1: In-Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µM) - MTT Assay | % Cytotoxicity at 50 µM (LDH Assay) |

| HCT-116 | Colon Carcinoma | 15.2 ± 1.8 | 65.7 ± 4.3 |

| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.1 | 58.2 ± 3.9 |

| A549 | Lung Carcinoma | 35.1 ± 3.5 | 45.1 ± 3.1 |

| HEK293 | Human Embryonic Kidney | > 100 | 8.9 ± 1.5 |

Table 2: Acute In-Vivo Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | Observation Period |

| Rat | Oral | 2000 | 14 days |

Experimental Protocols

The following protocols detail the methodologies used to obtain the quantitative data presented above.

1. In-Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: this compound was serially diluted in culture medium to achieve a range of concentrations. The cells were then treated with this compound or a vehicle control and incubated for 48 hours.

-

MTT Incubation: After the treatment period, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Solubilization and Absorbance Reading: The formazan crystals formed by viable cells were solubilized with dimethyl sulfoxide (DMSO). The absorbance was then measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated from the dose-response curves using a four-parameter logistic model.

2. In-Vitro Cytotoxicity - LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged membranes.

-

Cell Seeding and Treatment: Cells were seeded and treated with this compound in 96-well plates as described for the MTT assay.

-

Supernatant Collection: Following the 48-hour incubation period, the supernatant from each well was carefully collected.

-

LDH Reaction: An LDH reaction mixture was prepared according to the manufacturer's instructions and added to the collected supernatant.

-

Incubation and Measurement: The plates were incubated for 30 minutes at room temperature, protected from light. The absorbance was then measured at 490 nm.

-

Data Analysis: The percentage of cytotoxicity was calculated by comparing the LDH activity in the treated wells to that of a maximum LDH release control.

3. Acute Oral Toxicity Study (LD50)

An acute oral toxicity study was conducted in rats to determine the median lethal dose (LD50) of this compound.

-

Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old) were used for the study.

-

Dosage and Administration: A single dose of this compound was administered by oral gavage at various dose levels.

-

Observation: The animals were observed for clinical signs of toxicity and mortality for 14 days post-administration. Body weight was recorded at regular intervals.

-

Necropsy: At the end of the observation period, all surviving animals were euthanized, and a gross necropsy was performed.

-

LD50 Calculation: The LD50 value was calculated using the appropriate statistical method.

Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound-induced cytotoxicity and the general workflow of the in-vitro toxicity assays.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Caption: General workflow for in-vitro cytotoxicity assays.

VEC6 Inhibitor: A Technical Guide to its Biological Activity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

VEC6 (also known as NSC 11435) is a small molecule inhibitor targeting the interaction between Vascular Endothelial Zinc Finger 1 (VEZF1) and its DNA binding sites. By disrupting this interaction, this compound modulates the transcriptional activity of VEZF1, a key regulator of angiogenesis and endothelial cell biology. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and its effects on key cellular processes relevant to angiogenesis. Detailed experimental protocols for assessing the activity of this compound and a visualization of the implicated signaling pathways are also presented to support further research and drug development efforts in this area.

Introduction

Vascular Endothelial Zinc Finger 1 (VEZF1) is a transcription factor that plays a crucial role in the development and maintenance of the vascular system. It is known to regulate the expression of a variety of genes involved in angiogenesis, the process of new blood vessel formation from pre-existing ones. Dysregulation of angiogenesis is a hallmark of numerous pathologies, including cancer, ischemic diseases, and inflammatory disorders. As such, targeting the factors that control angiogenesis, like VEZF1, presents a promising therapeutic strategy.

This compound (NSC 11435) has been identified as an inhibitor of the VEZF1–DNA interaction.[1] This compound has been shown to reduce pathological angiogenesis, making it a valuable tool for studying the biological functions of VEZF1 and a potential starting point for the development of novel anti-angiogenic therapies.[1][2]

Mechanism of Action

This compound exerts its biological effects by directly interfering with the ability of the VEZF1 transcription factor to bind to its specific DNA recognition sequences. VEZF1 contains six Cys2/His2-type zinc finger motifs and recognizes and binds to poly(dG) or poly(dC) sequences in the promoter regions of its target genes.[2] By inhibiting this DNA binding, this compound effectively modulates the transcriptional regulation of VEZF1-dependent genes, thereby impacting downstream cellular processes such as proliferation and sprouting of endothelial cells.[1]

Quantitative Biological Activity

The inhibitory activity of VEZF1 inhibitors has been quantified in vitro. A key compound, identified as T4 from the NCI Diversity Compound Library and strongly suggested to be this compound (NSC 11435), has been characterized for its ability to block the VEZF1-DNA interaction.

| Inhibitor | Target | Assay | IC50 | Reference |

| T4 (likely this compound/NSC 11435) | VEZF1-DNA Interaction | Electrophoretic Mobility Shift Assay (EMSA) | 20 µM | [3] |

In Vitro Biological Profile

The biological effects of VEZF1 inhibition by compounds such as this compound have been primarily characterized in endothelial cells, the fundamental cellular unit of blood vessels.

Inhibition of Angiogenesis

VEZF1 is a critical regulator of angiogenesis. Inhibition of VEZF1 activity by T4 (likely this compound) has been shown to strongly inhibit the formation of capillary-like structures by endothelial cells in vitro, a key hallmark of angiogenesis.[3] This effect is observed at concentrations that do not impact cell viability, suggesting a specific anti-angiogenic mechanism rather than general cytotoxicity.[3]

Effect on Endothelial Cell Viability

At concentrations effective for inhibiting angiogenesis (around its IC50 of 20 µM), the VEZF1 inhibitor T4 (likely this compound) does not significantly affect the viability of murine endothelial cells (MSS31).[3] This indicates a favorable therapeutic window for its anti-angiogenic effects.

VEZF1 Signaling Pathways

VEZF1 is implicated in several signaling pathways that are crucial for endothelial cell function and angiogenesis. Inhibition of VEZF1 by this compound is expected to modulate these pathways.

Regulation of Pro- and Anti-Angiogenic Factors

VEZF1 controls angiogenesis by regulating the expression of both pro- and anti-angiogenic genes. A key target of VEZF1 is the anti-angiogenic factor Cited2 . VEZF1 appears to repress the expression of Cited2 to a basal level.[2][4] In the absence of VEZF1 function, Cited2 expression increases, which in turn can sequester the transcriptional co-activator p300/CBP. This sequestration prevents the activation of hypoxia-inducible factor 1-alpha (Hif-1α), a master regulator of pro-angiogenic gene expression.[4] Therefore, inhibition of VEZF1 by this compound would be expected to lead to an upregulation of Cited2 and a subsequent decrease in the expression of pro-angiogenic genes.

Involvement in WNT and MAPK Signaling

Emerging evidence suggests that VEZF1 is also involved in the WNT and MAPK signaling pathways, both of which are critical for cell proliferation, differentiation, and angiogenesis.[5] ChIP-Seq data has revealed that VEZF1 binds to the promoters of multiple genes within the canonical WNT and MAPK signaling cascades.[5] The loss of VEZF1 has been shown to decrease the expression of WNT signaling genes.[5] The precise molecular interactions and the full extent of VEZF1's role within these pathways in endothelial cells are still under investigation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound and other VEZF1 inhibitors.

Electrophoretic Mobility Shift Assay (EMSA) for VEZF1-DNA Binding Inhibition

This assay is used to determine the ability of an inhibitor to disrupt the binding of VEZF1 to its DNA consensus sequence.

Workflow:

Materials:

-

Purified recombinant VEZF1 protein

-

Double-stranded DNA oligonucleotide probe containing the VEZF1 binding site (e.g., poly(dG) sequence)

-

T4 Polynucleotide Kinase and [γ-32P]ATP (for radioactive labeling) or Biotin-labeled oligonucleotide

-

5x Binding Buffer (e.g., 100 mM HEPES pH 7.9, 250 mM KCl, 5 mM DTT, 5 mM EDTA, 50% glycerol)

-

Poly(dI-dC) non-specific competitor DNA

-

This compound inhibitor stock solution (in DMSO)

-

Native polyacrylamide gel (e.g., 5%)

-

0.5x TBE buffer

-

Loading dye (without SDS)

Procedure:

-

Probe Labeling: End-label the DNA oligonucleotide probe with 32P using T4 Polynucleotide Kinase or use a commercially synthesized biotin-labeled probe. Purify the labeled probe.

-

Binding Reaction:

-

In a microcentrifuge tube, prepare the binding reaction mixture (final volume 20 µL).

-

Add 4 µL of 5x Binding Buffer.

-

Add 1 µg of Poly(dI-dC).

-

Add the desired amount of purified VEZF1 protein (e.g., 100-500 ng).

-

Add varying concentrations of this compound or vehicle (DMSO) and incubate for 15-30 minutes at room temperature.

-

Add 1 µL of the labeled probe (e.g., ~20,000-50,000 cpm for 32P).

-

Bring the final volume to 20 µL with nuclease-free water.

-

Incubate the reaction for 20-30 minutes at room temperature.

-

-

Electrophoresis:

-

Add 2 µL of loading dye to each reaction.

-

Load the samples onto a pre-run native polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer at a constant voltage (e.g., 100-150V) at 4°C.

-

-

Detection and Analysis:

-

For radioactive probes, dry the gel and expose it to an X-ray film or a phosphor screen.

-

For biotin-labeled probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

-

Quantify the intensity of the bands corresponding to the free probe and the VEZF1-DNA complex to determine the percentage of inhibition and calculate the IC50 value.

-

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.

Workflow:

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell line

-

Endothelial cell growth medium (e.g., EGM-2)

-

Matrigel® Basement Membrane Matrix

-

96-well tissue culture plates

-

This compound inhibitor stock solution (in DMSO)

-

Calcein AM (for fluorescent visualization, optional)

Procedure:

-

Plate Coating: Thaw Matrigel® on ice. Pipette 50 µL of Matrigel® into each well of a 96-well plate and incubate at 37°C for 30-60 minutes to allow for solidification.

-

Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells by trypsinization and resuspend them in a serum-reduced medium.

-

Treatment and Seeding:

-

In separate tubes, pre-treat the HUVEC suspension with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 30 minutes).

-

Seed the treated cells onto the solidified Matrigel® at a density of 1-2 x 10^4 cells per well.

-

-